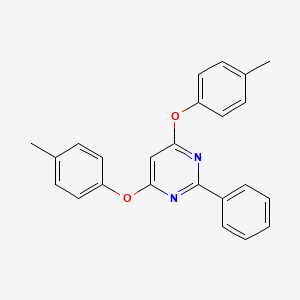
4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, a synthesis method for a similar compound involves reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .Aplicaciones Científicas De Investigación
Synthesis and Supramolecular Chemistry
4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine serves as a building block in the synthesis of complex molecular structures. Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine, achieving high yields in multigram quantities for Stille-type coupling procedures. This method facilitated the preparation of 2,2'-bipyridines and 5,5''-dimethyl-2,2':6',2''-terpyridine, demonstrating the compound's utility in creating pyridine-based ligands for supramolecular chemistry applications (Schubert & Eschbaumer, 1999).
Photocatalysis and Environmental Applications
The compound's derivatives have been explored for their photocatalytic properties. Hearns et al. (2006) investigated a dinuclear cobalt bis(dioxolene) complex, where 4,6-Di-2'-pyridylpyrimidine acted as a bis(diimine) ligand. This study highlighted the complex's ability to undergo sequential thermally induced valence tautomeric transitions, showcasing potential applications in materials science and environmental remediation (Hearns et al., 2006).
Luminescent Materials
Research into phenol-pyridyl boron complexes by Zhang et al. (2006) involved the synthesis of compounds with mixed phenol-pyridine derivatives, demonstrating bright blue luminescence in both solution and solid states. This research indicates the potential of this compound derivatives in the development of new luminescent materials for electronic and photonic devices (Zhang et al., 2006).
Molecular Tweezers and Host-Guest Chemistry
Tsuchido et al. (2014) studied 4,6-Bis(2-hydroxyphenyl)-2-alkylpyrimidines with anthryl substituents, which prefer a U-shaped conformation due to intramolecular hydrogen bonds. These compounds form complexes with 2,4,7-trinitrofluorenone, demonstrating their utility as molecular tweezers in host-guest chemistry, potentially leading to applications in molecular recognition and catalysis (Tsuchido et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-bis(4-methylphenoxy)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-8-12-20(13-9-17)27-22-16-23(28-21-14-10-18(2)11-15-21)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCNJSXEEDMMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)
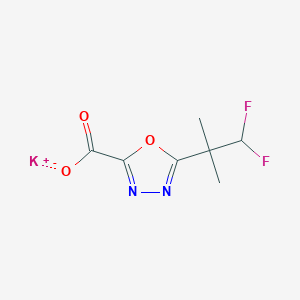
![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)

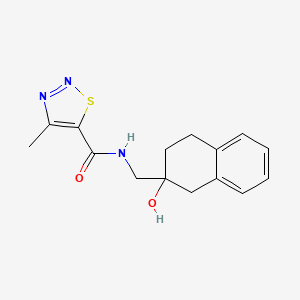
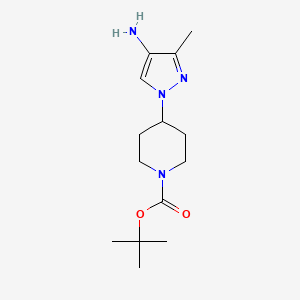
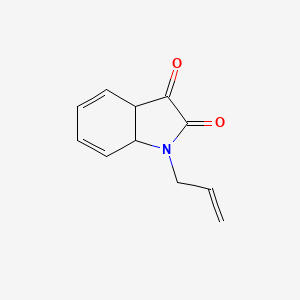

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)
![1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2447359.png)
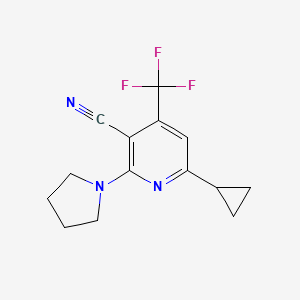
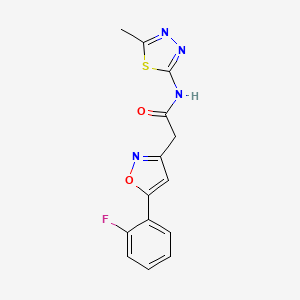
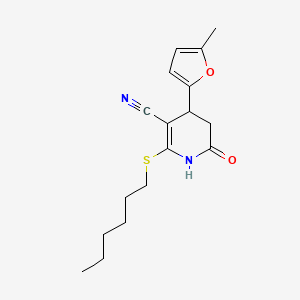
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2447364.png)
